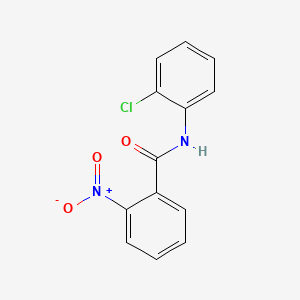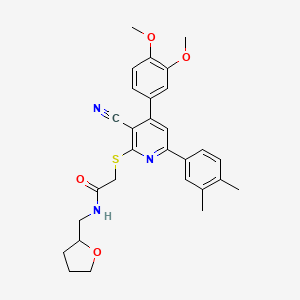![molecular formula C27H28ClN5O B2863356 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385393-99-7](/img/structure/B2863356.png)
1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H28ClN5O and its molecular weight is 474.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has shown interest in the synthesis and biological evaluation of compounds with benzimidazole cores, including structures similar to the one mentioned. These compounds exhibit a range of biological activities, including antifungal, antibacterial, and potential anticancer properties.
Antifungal and Antibacterial Properties : A study conducted by Jin et al. (2015) involved the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, showing significant antifungal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea (Qing Jin et al., 2015). Similarly, Vasić et al. (2014) synthesized 5-substituted derivatives of benzimidazole with higher antifungal activity than some commercial drugs (P. Vasić et al., 2014).
Potential in DNA Detection and Fluorescent Probes : Perin et al. (2011) explored benzimidazo[1,2-a]quinolines, related in structure, for their potential as DNA-specific fluorescent probes, highlighting the versatility of benzimidazole derivatives in biochemical applications (N. Perin et al., 2011).
Pharmacological Evaluation : Tomić et al. (2011) evaluated benzimidazole derivatives, including arylpiperazin-1-yl-ethyl-benzimidazoles, as ligands for D2 and 5-HT2A receptors, showing potential in developing neuroleptic drugs (M. Tomić et al., 2011).
Molecular Docking and In Vitro Screening
The structure of benzimidazole derivatives lends itself well to molecular docking studies, aiding in the identification of potential therapeutic targets. For instance, Flefel et al. (2018) synthesized novel pyridine derivatives, including those with benzimidazole moieties, and conducted molecular docking screenings to evaluate their antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been shown to bind to mitochondrial voltage-dependent anion channels (vdac) and alter its gating . VDAC plays a crucial role in controlling the passage of metabolites and ions across the mitochondrial outer membrane, and it’s involved in apoptosis and cell survival.
Mode of Action
Compounds with similar structures have been shown to induce an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the ras-raf-mek signaling . This suggests that the compound might interact with its targets in a way that alters cellular signaling pathways, leading to cell death.
Biochemical Pathways
Given its potential interaction with vdac and the ras-raf-mek signaling pathway, it can be inferred that it might affect cellular metabolism and signal transduction pathways related to cell survival and death .
Result of Action
Similar compounds have been shown to induce cell death in certain types of cancer cells . This suggests that the compound might have cytotoxic effects, particularly in cells with certain genetic mutations.
Propriétés
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O/c1-3-22-19(2)23(18-29)26-30-24-6-4-5-7-25(24)33(26)27(22)32-14-12-31(13-15-32)16-17-34-21-10-8-20(28)9-11-21/h4-11H,3,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCZUDVWGEYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863275.png)


![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)
![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)
methanone](/img/structure/B2863285.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)
![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2863290.png)


